2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide features a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and an acetamide-linked 4-ethoxyphenyl moiety at position 3. This structure combines a heterocyclic scaffold with polar and lipophilic substituents, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-2-26-17-10-8-15(9-11-17)12-20(25)22-21-18-13-27-14-19(18)23-24(21)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFGETSIYIIPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thienyl compound and a hydrazine derivative can form the thieno[3,4-c]pyrazole ring.
Substitution Reactions: The introduction of the ethoxyphenyl and phenyl groups can be achieved through substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This step typically uses acetic anhydride or acetyl chloride as the acetylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products may include sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Antitumor Activity :
- Compounds containing thieno[3,4-c]pyrazole derivatives have been investigated for their antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide have shown promising results in vitro against different cancer cell lines .
-
Anti-inflammatory Properties :
- The anti-inflammatory potential of pyrazole derivatives has been well documented. Studies have demonstrated that these compounds can modulate inflammatory pathways and reduce cytokine production. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
- Antimicrobial Activity :
Case Studies
-
In Vitro Antitumor Evaluation :
- A study evaluated the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antitumor activity .
- Anti-inflammatory Mechanisms :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Thieno[3,4-c]pyrazole Derivatives
- BF23112 (): Structure: 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide. Key Difference: Replaces the 4-ethoxyphenyl group with a benzoxazolone moiety.
Indazole-Based Acetamides ():
- Compound 6b: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide. Core: Indazole instead of thienopyrazole. Substituents: Similar 4-ethoxyphenyl and fluorophenyl groups. Activity: Exhibits anti-proliferative activity, suggesting the ethoxyphenyl-acetamide motif may contribute to cytotoxicity.
Thieno[3,2-d]pyrimidine Derivatives ():
- Structure: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Core: Pyrimidine fused with thiophene. Substituents: Methylphenyl and thiadiazole groups. Implications: The pyrimidine core may enhance π-π stacking interactions, while the thiadiazole group increases metabolic stability.
Quinazolinone Acetamides ():
- Structure: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide. Core: Quinazolinone instead of thienopyrazole. Activity: Demonstrated anti-inflammatory activity surpassing diclofenac, highlighting the role of the acetamide linker in modulating cyclooxygenase (COX) inhibition.
Patent and Research Landscape
- Patent Trends (): Thieno[3,4-c]pyrrole derivatives with ethoxy/methoxy substituents are patented for undisclosed therapeutic uses, likely in oncology or inflammation. Goxalapladib (), a naphthyridine-acetamide analog, targets atherosclerosis, suggesting acetamide scaffolds are valuable in cardiovascular drug discovery.
Biological Activity
2-(4-ethoxyphenyl)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thieno[3,4-c]pyrazole moiety with an ethoxyphenyl acetamide side chain, suggesting a multifaceted mechanism of action that may be beneficial in treating various diseases, particularly inflammatory and oncological conditions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.44 g/mol. The presence of the thieno and pyrazole rings along with the ethoxyphenyl group contributes to its diverse biological activity.
Structural Features
| Component | Description |
|---|---|
| Thieno[3,4-c]pyrazole | A fused heterocyclic structure known for its pharmacological properties. |
| Ethoxyphenyl group | Enhances lipophilicity and potential interaction with biological targets. |
| Acetamide moiety | Provides a site for hydrogen bonding which is crucial for receptor interactions. |
Biological Activity
Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound has not been extensively studied; however, insights can be drawn from related compounds.
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth. For instance:
- BRAF(V600E) Inhibition : Some pyrazole derivatives demonstrate potent inhibition against BRAF(V600E), a common mutation in melanoma and other cancers .
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented:
- Nitric Oxide (NO) Production : Compounds have shown efficacy in reducing LPS-induced NO production in macrophages, indicating their role as anti-inflammatory agents .
- Cytokine Modulation : Inhibiting pro-inflammatory cytokines like TNF-α suggests a mechanism for reducing inflammation.
Antimicrobial Activity
While specific data on this compound's antimicrobial activity is limited, related thieno[3,4-c]pyrazole derivatives have demonstrated effectiveness against various pathogens:
- In Vitro Studies : Some derivatives exhibited significant antifungal activity against strains such as Candida albicans and Staphylococcus aureus .
Case Studies
- Study on Pyrazole Derivatives : A series of pyrazole amides were synthesized and evaluated for their biological activities. The results indicated promising antitumor effects linked to structural modifications similar to those found in this compound .
- Inflammatory Response Modulation : Another study highlighted the ability of pyrazole-based compounds to inhibit inflammatory responses in cellular models, suggesting potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
